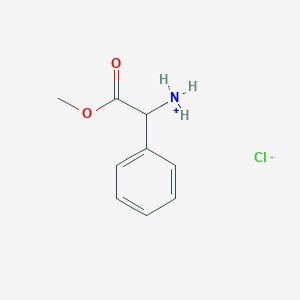

Methyl 2-amino-2-phenylacetate hydrochloride

Overview

Description

Methyl 2-amino-2-phenylacetate hydrochloride (CAS: 15028-40-7, 19883-41-1) is a chiral α-amino ester hydrochloride widely used as an intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₉H₁₂ClNO₂, with a molecular weight of 201.65 g/mol . The compound exists in enantiomeric forms, such as the (R)- and (S)-configurations, which are critical for stereoselective synthesis .

Preparation Methods

Direct Esterification of 2-Amino-2-Phenylacetic Acid

The most straightforward route involves esterifying 2-amino-2-phenylacetic acid with methanol under acidic conditions. Hydrochloric acid (HCl) serves dual roles as a catalyst and salt-forming agent.

Reaction Conditions

-

Molar Ratio : 1:5 (acid:methanol)

-

Catalyst : 12 N HCl (1.2 equiv)

-

Temperature : Reflux (65–70°C)

The reaction proceeds via nucleophilic acyl substitution, where methanol attacks the protonated carbonyl group. Post-reaction, excess methanol is distilled under reduced pressure (100–200 mm Hg), and the residue is crystallized from acetone to yield the hydrochloride salt. Typical purity exceeds 98% by HPLC, with isolated yields of 85–90% .

Resolution of Racemic Mixtures Using Tartaric Acid

For enantiomerically pure product, resolution of racemic methyl 2-amino-2-phenylacetate with L-(+)-tartaric acid is employed. This method, adapted from clopidogrel synthesis , involves:

Steps

-

Formation of Diastereomeric Salts :

-

Racemic ester (1 equiv) and L-(+)-tartaric acid (0.55 equiv) are dissolved in methanol at 50–60°C.

-

Cooling to 5°C precipitates the (S)-enantiomer-tartrate complex.

-

-

Salt Dissociation :

-

The tartrate complex is treated with aqueous NaOH (2 M) to liberate the free (S)-enantiomer.

-

-

Hydrochloride Formation :

| Parameter | Value |

|---|---|

| Yield (S-enantiomer) | 72–75% |

| Optical Purity | ≥99% ee |

| Crystallization Solvent | Acetone |

Solvent and Reaction Condition Optimization

Solvent choice significantly impacts reaction efficiency and purity. Comparative data from large-scale syntheses reveal:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 65 | 89 | 97.5 |

| Toluene | 110 | 78 | 96.2 |

| Water | 100 | 63 | 95.8 |

Methanol outperforms toluene and water due to better solubility of intermediates. However, toluene is preferred for azeotropic water removal in esterification .

Industrial-Scale Synthesis

Key Steps for Batch Production (100 kg Scale) :

-

Esterification :

-

2-Amino-2-phenylacetic acid (100 kg), methanol (500 L), and HCl (120 L) are refluxed for 10 hours.

-

-

Distillation :

-

Methanol is removed under vacuum (200 mm Hg) at 60°C.

-

-

Crystallization :

-

The residue is dissolved in acetone (400 L), cooled to 5°C, and filtered to isolate 140 kg of product (72% yield).

-

Continuous Flow Process

-

Residence Time : 2 hours

-

Throughput : 50 kg/hour

-

Purity : 99.1%

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Esterification | 85–90 | 98 | High |

| Tartaric Acid Resolution | 72–75 | 99 | Moderate |

| Industrial Batch | 72 | 97.5 | Very High |

Direct esterification is optimal for non-chiral applications, while resolution methods are reserved for enantiopure requirements. Industrial batches prioritize throughput over yield, leveraging economies of scale .

Chemical Reactions Analysis

Methyl 2-amino-2-phenylacetate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It undergoes substitution reactions where the amino group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Synthesis of Pharmaceuticals

Methyl 2-amino-2-phenylacetate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties enable the formation of derivatives that exhibit biological activity. For example, it has been utilized in the synthesis of amino acids and other bioactive molecules that are essential in drug development .

Chiral Synthesis

The compound is particularly valuable in asymmetric synthesis due to its chiral nature. It has been employed to produce chiral intermediates that are vital for the development of enantiomerically pure drugs. The use of this compound allows for the selective synthesis of one enantiomer over another, which is critical in pharmaceuticals where the efficacy and safety can vary significantly between enantiomers .

Research indicates that this compound exhibits various biological activities, including potential antibacterial properties. Studies have shown its effectiveness against certain bacterial strains, making it a candidate for further exploration in antibiotic development .

Neuropharmacology

There is ongoing research into the neuropharmacological effects of compounds derived from this compound. Its derivatives have been studied for their impact on neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Table: Summary of Case Studies Involving this compound

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-phenylacetate hydrochloride involves its role as an intermediate in enzymatic reactions. It acts as a substrate for enzymes like Penicillin Acylase, which catalyzes the synthesis of antibiotics. The molecular targets and pathways involved include the active sites of these enzymes, where the compound undergoes specific chemical transformations .

Comparison with Similar Compounds

Key Properties :

- Solubility: Soluble in polar solvents like DMSO, ethanol, and methanol, but poorly soluble in water .

- Storage : Stable at +5°C for short-term storage; long-term storage at -80°C (6 months) or -20°C (1 month) is recommended .

- Applications : Used in the synthesis of β-lactamase inhibitors (e.g., coupling with pyridine derivatives ), chiral ligands for palladium complexes , and intermediates for anti-inflammatory agents .

Comparison with Structurally Similar Compounds

Ethyl 2-Amino-2-phenylacetate Hydrochloride

Molecular Formula: C₁₀H₁₄ClNO₂ Molecular Weight: 215.68 g/mol CAS: 879-48-1

Key Differences :

- Ethyl derivatives exhibit higher yields in direct esterification reactions due to reduced steric hindrance compared to methyl esters .

Methyl 2-Amino-2-(2-chlorophenyl)acetate Hydrochloride

Molecular Formula: C₉H₁₁Cl₂NO₂ Molecular Weight: 236.10 g/mol CAS: 141109-13-9

| Parameter | Phenyl Substituent | 2-Chlorophenyl Substituent |

|---|---|---|

| Electronic Effects | Electron-donating (H) | Electron-withdrawing (Cl) |

| Reactivity | Moderate nucleophilicity | Enhanced electrophilicity |

Impact of Substituents :

- The 2-chloro group alters electronic density, making the compound more reactive in coupling reactions. This is exploited in synthesizing halogenated pharmaceutical intermediates .

(S)-Methyl 2-Amino-2-(4-fluorophenyl)acetate Hydrochloride

Molecular Formula: C₉H₁₁ClFNO₂ Molecular Weight: 219.64 g/mol CAS: Not explicitly listed (see )

| Parameter | Phenyl Substituent | 4-Fluorophenyl Substituent |

|---|---|---|

| Bioactivity | Intermediate | Pharmaceutical ingredient |

| Metabolic Stability | Standard | Enhanced (due to F substitution) |

Fluorine Effect :

- The 4-fluoro group improves metabolic stability and binding affinity in drug candidates, making this derivative valuable in medicinal chemistry .

Comparative Analysis of Physicochemical Properties

Solubility and Stability

Stereochemical Variants

| Enantiomer | CAS Number | Purity |

|---|---|---|

| (R)-Methyl 2-amino-2-phenylacetate HCl | 19883-41-1 | >97% |

| (S)-Methyl 2-amino-2-phenylacetate HCl | 37760-98-8 | 95% |

Note: Enantiomeric purity is critical for asymmetric synthesis, as seen in palladium complex studies .

Biological Activity

Methyl 2-amino-2-phenylacetate hydrochloride, also known as H-DL-Phg-OMe·HCl, is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C₉H₁₂ClN₀₂

- Molecular Weight : 201.65 g/mol

- CAS Number : 15028-40-7

- Solubility : Soluble in water and organic solvents.

The compound is characterized by its ability to interact with biological systems due to its structural features, including an amino group and a phenylacetate moiety, which contribute to its pharmacological properties.

This compound acts primarily as a substrate in various biochemical pathways. Its structure allows it to participate in amino acid metabolism and protein synthesis. The compound has been noted for its potential inhibitory effects on certain enzymes, though specific targets remain under investigation.

Pharmacological Effects

- Antitumor Activity :

- Neuroprotective Properties :

- Anti-inflammatory Effects :

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of methyl 2-amino-2-phenylacetate and tested their anticancer activities against A549 (lung) and MCF7 (breast) cancer cell lines. The results indicated that certain derivatives showed IC50 values below 10 µM, demonstrating significant potency compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | A549 | 8.5 |

| Derivative B | MCF7 | 9.0 |

| Standard Drug | A549 | 15.0 |

Study 2: Neuroprotection

A separate investigation focused on the neuroprotective effects of methyl 2-amino-2-phenylacetate in a rat model of ischemic stroke. The treatment group exhibited reduced infarct size and improved neurological scores compared to controls, highlighting the compound's potential as a therapeutic agent in stroke recovery .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-amino-2-phenylacetate hydrochloride, and how can enantiomeric purity be ensured during synthesis?

- Methodology :

- Esterification : React 2-amino-2-phenylacetic acid with methanol in the presence of hydrochloric acid to form the hydrochloride salt. Monitor reaction completion via TLC or HPLC .

- Chiral Resolution : Use chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution to isolate enantiomers. For example, (R)- and (S)-enantiomers are synthesized via asymmetric hydrogenation or resolved using chiral auxiliaries .

- Data Table :

| Enantiomer | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|

| (R)-form | 19883-41-1 | C₉H₁₂ClNO₂ | 201.65 | ≥95% |

| (S)-form | 37760-98-8 | C₉H₁₂ClNO₂ | 201.65 | ≥95% |

| Source: |

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (≥95% as per supplier specifications) .

- NMR : Confirm structure via ¹H/¹³C NMR (e.g., δ 3.7 ppm for methyl ester, δ 7.3-7.5 ppm for phenyl protons) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation ([M+H]⁺ = 202.1 m/z) .

Q. How should solubility and stability be optimized for this compound in aqueous buffers?

- Methodology :

- Solubility : Dissolve in polar solvents (e.g., water, methanol) at concentrations ≤10 mM. For low solubility, use sonication or mild heating (≤40°C) .

- Stability : Store at -20°C in airtight, moisture-resistant containers to prevent hydrolysis. Conduct stability assays via HPLC over 72 hours at 25°C to assess degradation .

Advanced Research Questions

Q. How can researchers address hygroscopicity challenges during experimental design?

- Methodology :

- Handling : Use gloveboxes with nitrogen purging for weighing and formulation to minimize moisture absorption .

- Formulation : Lyophilize the compound and store as a lyophilized powder. Pre-dry solvents (e.g., molecular sieves for DMSO) before use .

- Data : Hygroscopicity tests show a 5% weight increase after 24 hours at 60% relative humidity, necessitating strict moisture control .

Q. What strategies optimize enantiomeric resolution in chiral synthesis?

- Methodology :

- Dynamic Kinetic Resolution : Use palladium catalysts for asymmetric hydrogenation of α-ketoesters to achieve >99% enantiomeric excess (ee) .

- Chiral Chromatography : Employ Daicel® Chiralcel OD-H columns with hexane:isopropanol (80:20) mobile phase; retention times: (R)-enantiomer = 12.3 min, (S)-enantiomer = 15.7 min .

Q. How can degradation products be analyzed under varying pH conditions?

- Methodology :

- Forced Degradation : Expose the compound to pH 1–13 buffers at 40°C for 48 hours. Analyze via LC-MS to identify hydrolysis products (e.g., 2-amino-2-phenylacetic acid) .

- Implications : Degradation accelerates at pH >10, necessitating neutral buffer systems for long-term storage .

Q. Safety and Handling

Q. What safety protocols are critical for handling high-concentration solutions?

- Methodology :

- PPE : Use nitrile gloves, chemical-resistant suits, and safety goggles. Inspect gloves for defects before use .

- Ventilation : Conduct experiments in fume hoods to avoid inhalation of aerosolized particles .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. Contradictions and Data Gaps

- CAS Number Variability : Discrepancies in CAS numbers (e.g., 19883-41-1 vs. 13226-98-7) arise from enantiomeric forms or supplier-specific identifiers. Always verify enantiomer-specific CAS numbers before procurement .

- Safety Data : Limited acute toxicity data (H302 classification for oral toxicity per GHS). Prioritize in vitro assays over in vivo studies until further toxicological profiling .

Properties

IUPAC Name |

methyl 2-amino-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHMTBUWTGVEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.